5-Trimethylsilyluracil
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Overview
Description
5-Trimethylsilyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a trimethylsilyl group at the 5-position of the uracil ring. The molecular formula of this compound is C7H12N2O2Si, and it has a molar mass of 184.27 g/mol . This modification imparts unique chemical properties to the molecule, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Trimethylsilyluracil typically involves the introduction of a trimethylsilyl group to the uracil ring. One common method is the reaction of uracil with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Trimethylsilyluracil undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The uracil ring can undergo oxidation and reduction reactions, although the trimethylsilyl group generally remains intact.
Hydrolysis: In the presence of water or acidic conditions, the trimethylsilyl group can be hydrolyzed to yield uracil.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as halides or alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted uracil derivatives can be formed.
Hydrolysis Product: Uracil is the primary product of hydrolysis.
Scientific Research Applications
5-Trimethylsilyluracil has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Trimethylsilyluracil involves its interaction with biological molecules. The trimethylsilyl group can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes. Once inside the cell, it can undergo enzymatic conversion to active metabolites that interfere with nucleic acid synthesis. This mechanism is similar to that of other nucleobase analogs used in antiviral and anticancer therapies .
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
5-Methyluracil: Known for its role in DNA methylation and gene regulation.
6-Substituted Uracil Derivatives: These compounds have various substituents at the 6-position and are studied for their antiviral properties.
Uniqueness: 5-Trimethylsilyluracil is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability under certain conditions. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
59523-07-8 |
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Molecular Formula |
C7H12N2O2Si |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
5-trimethylsilyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O2Si/c1-12(2,3)5-4-8-7(11)9-6(5)10/h4H,1-3H3,(H2,8,9,10,11) |
InChI Key |
ZBCOQAVPBYMQCH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CNC(=O)NC1=O |
Origin of Product |
United States |
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